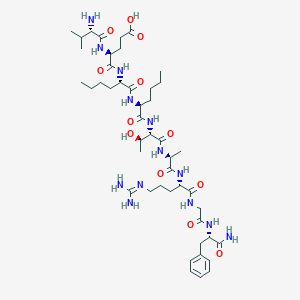
Atana
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atana, also known as 2-(2-Aminothiazol-4-yl)-N-(3-aminophenyl) acetamide, is a novel chemical compound that has garnered interest in the scientific community due to its potential applications in various research fields. Atana has been found to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of Atana is not fully understood, but it is believed to modulate various signaling pathways involved in cell growth, differentiation, and survival. Atana has been shown to activate the protein kinase B (Akt) pathway, which plays a crucial role in cell survival and proliferation. Atana also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
Atana has been found to exhibit various biochemical and physiological effects. In animal models, Atana has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function. Atana has also been found to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. Atana has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Atana has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in research. Atana has been found to exhibit low toxicity in animal models, making it a safe candidate for research. However, Atana has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Atana also has a short half-life, which can limit its efficacy in some experiments.
Direcciones Futuras
There are several future directions for Atana research. One area of interest is the development of Atana derivatives with improved efficacy and safety profiles. Another area of interest is the investigation of Atana's potential applications in other research fields such as immunology and infectious diseases. Additionally, the elucidation of Atana's mechanism of action and its interaction with other signaling pathways can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, Atana is a promising compound with potential applications in various research fields. Its easy synthesis, low toxicity, and various biochemical and physiological effects make it a valuable candidate for scientific research. The elucidation of its mechanism of action and the development of Atana derivatives with improved efficacy and safety profiles can pave the way for the development of novel drugs with therapeutic applications.
Métodos De Síntesis
Atana can be synthesized using a simple and efficient method. The synthesis involves the reaction of Atanaaminothiazole and 3-aminophenyl acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction yields Atana as a white solid, which can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
Atana has shown potential applications in various research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, Atana has been found to enhance the release of neurotransmitters and improve cognitive function in animal models. In cancer research, Atana has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In drug discovery, Atana has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Propiedades
Número CAS |
136849-69-9 |
|---|---|
Nombre del producto |
Atana |
Fórmula molecular |
C46H77N13O12 |
Peso molecular |
1004.2 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H77N13O12/c1-7-9-17-30(56-42(68)32(20-21-35(62)63)58-44(70)36(47)25(3)4)41(67)57-31(18-10-8-2)43(69)59-37(27(6)60)45(71)53-26(5)39(65)55-29(19-14-22-51-46(49)50)40(66)52-24-34(61)54-33(38(48)64)23-28-15-12-11-13-16-28/h11-13,15-16,25-27,29-33,36-37,60H,7-10,14,17-24,47H2,1-6H3,(H2,48,64)(H,52,66)(H,53,71)(H,54,61)(H,55,65)(H,56,68)(H,57,67)(H,58,70)(H,59,69)(H,62,63)(H4,49,50,51)/t26-,27+,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
Clave InChI |
ODVSXZCPVWMZLR-LKURJHONSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
SMILES canónico |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
Otros números CAS |
136849-69-9 |
Secuencia |
VEXXTARGF |
Sinónimos |
allatotropin (5-13), Nle(7,8)- allatotropin (5-13), norleucine (7,8)- ATANA Nle(7,8)-allatotropin (5-13) Val-Glu-Nle-Nle-Thr-Ala-Arg-Gly-Phe-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



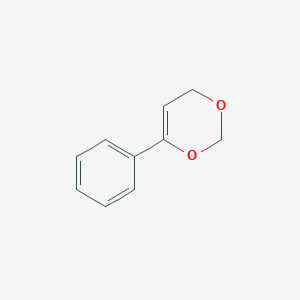
![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)

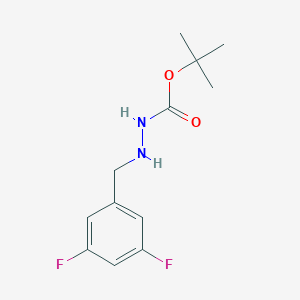
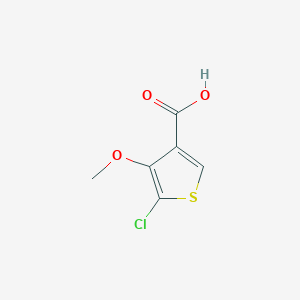
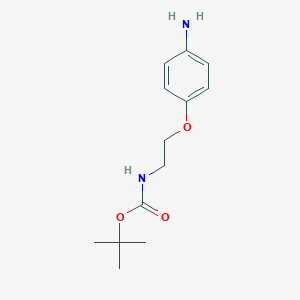
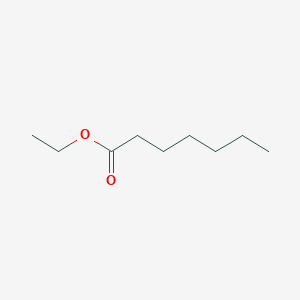
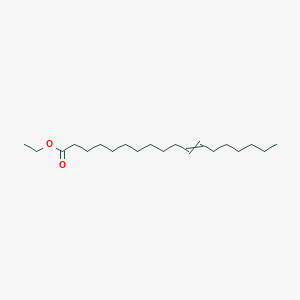
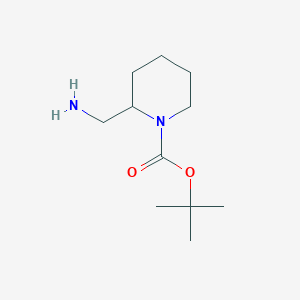
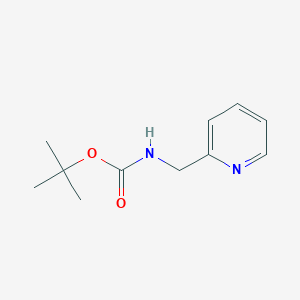
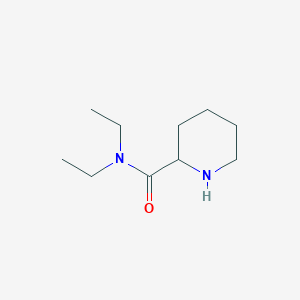
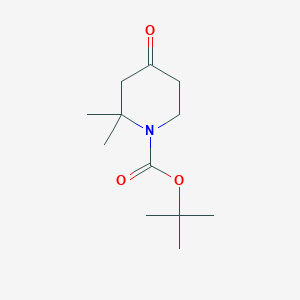
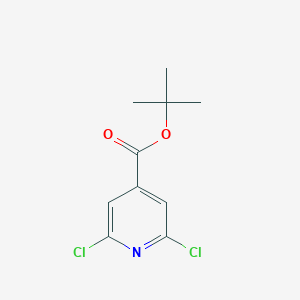
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)